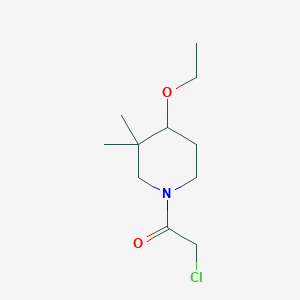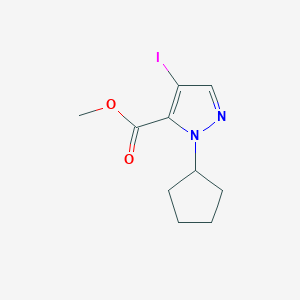
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a synthetic compound that has been used in various scientific research applications. It is a ketone derivative that belongs to the class of piperidine compounds. CDE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to increased levels of these neurotransmitters, which can have various effects on the central nervous system. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have an affinity for the alpha-2 adrenergic receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of depression and other mood disorders. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may make it useful in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which can make it easier to study. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, which can provide researchers with options for producing the compound. One limitation of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it may have potential side effects, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for the study of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of depression and other mood disorders. Another area of research could focus on its potential use in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone could be studied for its potential use in the treatment of drug addiction. Further research could also explore the potential side effects of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone and ways to minimize these effects.
Synthesis Methods
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, including the reaction of 1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with thionyl chloride and phosphorus pentachloride. Another method involves the reaction of 4-ethoxy-3,3-dimethylpiperidine with chloroacetyl chloride in the presence of triethylamine. These methods have been used to produce 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with high yields and purity.
Scientific Research Applications
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been used in various scientific research applications, including studies on the central nervous system. It has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to the treatment of depression and other mood disorders.
properties
IUPAC Name |
2-chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-9-5-6-13(10(14)7-12)8-11(9,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGJMLQQOBLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)



![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)



